
(5,6-Dimethoxy-3-pyridinyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-Dimethoxypyridin-3-yl)acetaldehyde is a chemical compound characterized by its molecular structure, which includes a pyridine ring substituted with two methoxy groups at positions 5 and 6, and an acetaldehyde group at position 3. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6-dimethoxypyridin-3-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5,6-dimethoxypyridine-3-carboxaldehyde as the starting material.
Reduction Reaction: The carboxaldehyde group is reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reaction: The resulting alcohol is then oxidized to form the acetaldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2-(5,6-dimethoxypyridin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include PCC, MnO2, and chromic acid (H2CrO4).
Reduction: Common reagents include LiAlH4, NaBH4, and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: 2-(5,6-dimethoxypyridin-3-yl)acetic acid.
Reduction: 2-(5,6-dimethoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
科学的研究の応用
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde is structurally similar to other pyridine derivatives, such as 2-(5-methoxypyridin-3-yl)acetaldehyde and 2-(6-methoxypyridin-3-yl)acetaldehyde. its unique substitution pattern at positions 5 and 6 provides distinct chemical and biological properties. These differences can affect its reactivity, binding affinity, and overall utility in various applications.
類似化合物との比較
2-(5-methoxypyridin-3-yl)acetaldehyde
2-(6-methoxypyridin-3-yl)acetaldehyde
2-(5,6-dimethoxypyridin-2-yl)acetaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
2-(5,6-dimethoxypyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-7(3-4-11)6-10-9(8)13-2/h4-6H,3H2,1-2H3 |
InChIキー |
IBHAAQIGBRNFSL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)CC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

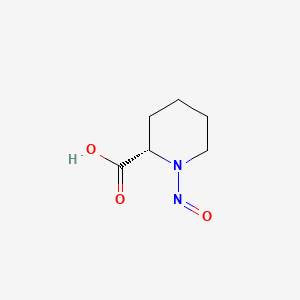
![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)
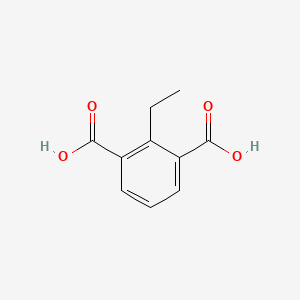

![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)
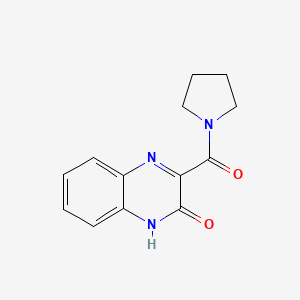
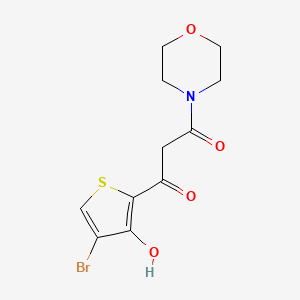

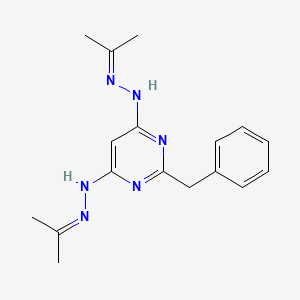

![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)
